3-Methoxy-2-methyl-4-nitrophenol
Description
Properties
IUPAC Name |
3-methoxy-2-methyl-4-nitrophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-5-7(10)4-3-6(9(11)12)8(5)13-2/h3-4,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCKPUCLOLTFMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of 3-Methoxy-2-methylphenol
The most straightforward route involves nitrating 3-methoxy-2-methylphenol under controlled conditions. Nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 0–5°C selectively introduces the nitro group at the para position relative to the hydroxyl group, yielding the target compound. This method capitalizes on the electron-donating methoxy group, which enhances nitration regioselectivity.
Reaction Conditions
-
Reagents : 3-Methoxy-2-methylphenol (1 equiv), HNO₃ (1.2 equiv), H₂SO₄ (3 equiv)
-
Temperature : 0–5°C (initial), then 25°C (12 h)
Mechanistic Insights
The methoxy group at position 3 directs nitration to position 4 via resonance stabilization of the nitronium ion intermediate. Competing ortho nitration is minimized due to steric hindrance from the methyl group at position 2.
Halogenation-Substitution Strategies
Chlorination Followed by Methoxylation
A two-step process adapted from industrial protocols for analogous nitrophenols:
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Chlorination : 2-Methyl-4-nitrophenol reacts with phosphorus pentachloride (PCl₅) to form 3-chloro-2-methyl-4-nitrophenol.
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Methoxylation : The chloro intermediate undergoes nucleophilic substitution with sodium methoxide (NaOCH₃) in dimethylformamide (DMF) at 80°C.
Optimized Parameters
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Chlorination | PCl₅ (1.5 equiv) | 110°C, 4 h | 89% |
| Methoxylation | NaOCH₃ (2 equiv), DMF | 80°C, 6 h | 76% |
Challenges
-
Residual chloride impurities require rigorous washing with NaHCO₃.
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Overheating during methoxylation risks demethylation of the methoxy group.
Hydrolysis of Fluoro-Nitro intermediates
Base-Mediated Hydrolysis
This method, inspired by the synthesis of 3-methoxy-4-nitrophenol, involves hydrolyzing a fluoro-nitro precursor:
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Starting Material : 3-Fluoro-2-methyl-4-nitroanisole.
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Hydrolysis : NaOH (1N) in dimethyl sulfoxide (DMSO) at 80°C for 20 hours replaces fluorine with a hydroxyl group.
Procedure
Advantages
-
High regioselectivity due to the fluorine leaving group.
-
Scalable with minimal byproducts.
Multi-Step Synthesis from Resorcinol Derivatives
Methylation-Nitration Sequence
A resorcinol-based approach ensures precise functionalization:
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Methylation : 2-Methylresorcinol reacts with methyl iodide (CH₃I) to form 3-methoxy-2-methylphenol.
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Nitration : HNO₃/H₂SO₄ introduces the nitro group at position 4.
Key Data
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Methylation | CH₃I (1.1 equiv), K₂CO₃ | 60°C, 8 h | 78% |
| Nitration | HNO₃ (1.2 equiv), H₂SO₄ | 0°C, 2 h | 85% |
Limitations
-
Requires strict anhydrous conditions during methylation.
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Nitration must avoid poly-nitration byproducts.
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Yield | Cost | Scalability |
|---|---|---|---|
| Direct Nitration | 82% | Low | Moderate |
| Halogenation-Substitution | 76% | Medium | High |
| Hydrolysis | 95% | High | High |
| Resorcinol Route | 78% | Medium | Low |
Critical Findings
-
Hydrolysis of fluoro intermediates offers the highest yield but requires specialized precursors.
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Halogenation-substitution is preferred for industrial-scale production due to reagent availability.
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Direct nitration balances cost and efficiency for laboratory-scale synthesis.
Reaction Optimization and Troubleshooting
Solvent Effects
Catalyst Screening
Common Side Reactions
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Demethylation : Occurs above 90°C in methoxylation steps; mitigated by temperature control.
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Ortho Nitration : Minimized using H₂SO₄ as a dehydrating agent to direct para selectivity.
Industrial Production Considerations
Cost-Benefit Analysis
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-methyl-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Halogenated phenols
Scientific Research Applications
3-Methoxy-2-methyl-4-nitrophenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-methyl-4-nitrophenol involves its interaction with specific molecular targets. For instance, in microbial degradation, enzymes such as PNP 4-monooxygenase catalyze the conversion of the compound to intermediates like methyl-1,4-benzoquinone and methylhydroquinone. These intermediates are further processed by other enzymes in the degradation pathway .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key properties of 3-Methoxy-2-methyl-4-nitrophenol with related nitrophenol derivatives:
Key Observations :
- Substituent Effects: Methoxy groups (-OCH₃) are electron-donating, which may reduce the acidity of the phenolic -OH group compared to methyl (-CH₃) or nitro (-NO₂) groups. This could influence hydrogen-bonding interactions, as seen in related compounds like (E)-2-[((4-fluorophenyl)imino)methyl]-4-nitrophenol, which forms strong O–H∙∙∙N hydrogen bonds .
- Melting Points: Methyl-substituted nitrophenols (e.g., 3-Methyl-4-nitrophenol) exhibit higher melting points (126–130°C) due to stronger intermolecular interactions compared to methoxy analogs, where steric hindrance may reduce packing efficiency.
Spectroscopic and Crystallographic Behavior
- Hydrogen Bonding: Nitrophenol derivatives like (E)-2-[((4-fluorophenyl)imino)methyl]-4-nitrophenol exhibit S(6) hydrogen-bonding motifs, which stabilize crystal structures .
- IR Spectroscopy: The nitro group in nitrophenols typically shows strong absorption bands near 1520 cm⁻¹ (asymmetric stretching) and 1340 cm⁻¹ (symmetric stretching) . Methoxy substituents introduce additional C–O stretching vibrations near 1250 cm⁻¹ .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Methoxy-2-methyl-4-nitrophenol, and how can reaction conditions be optimized?
- Methodology :
- Nitro Group Reduction : Nitrophenol derivatives are often synthesized via nitration of cresol analogs. For example, nitro groups in similar compounds (e.g., 2-methoxy-4-nitrophenol) are reduced using iron powder in hydrochloric acid to yield aminophenol intermediates .
- Methylation and Functionalization : Methoxy and methyl groups can be introduced via alkylation or nucleophilic substitution. For instance, potassium carbonate-mediated reactions under basic conditions are effective for ether formation in structurally related nitrophenols .
- Optimization : Reaction parameters (temperature, solvent polarity, and catalyst selection) should be systematically varied. Monitor yields via HPLC or GC-MS, and validate purity using melting point analysis or NMR .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodology :
- X-ray Crystallography : Use single-crystal X-ray diffraction (SCXRD) to resolve molecular geometry. Software like ORTEP-3 can visualize thermal ellipsoids and hydrogen-bonding networks .
- Spectroscopic Analysis :
- NMR : Assign peaks using - and -NMR, focusing on methoxy (-OCH), methyl (-CH), and nitro (-NO) group signals. Compare with databases like PubChem .
- IR Spectroscopy : Identify functional groups via characteristic stretches (e.g., NO asymmetric stretch at ~1520 cm) .
Q. What analytical techniques are recommended for quantifying this compound in environmental or biological matrices?
- Methodology :
- Chromatography : Employ reverse-phase HPLC with UV detection (λ = 254–280 nm for nitrophenols) or LC-MS/MS for high sensitivity. Use deuterated internal standards (e.g., 3-Methyl-d-4-nitrophenol) to correct for matrix effects .
- Calibration Standards : Prepare methanolic stock solutions (e.g., 100 µg/mL) and validate stability under storage conditions (e.g., 0–6°C) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in the reactivity of this compound under varying pH conditions?
- Methodology :
- DFT Calculations : Use Gaussian or ORCA to model electronic effects (e.g., nitro group electron-withdrawing capacity) and predict protonation states. Compare with experimental pKa values from potentiometric titration .
- Solvent Effects : Simulate solvent interactions using COSMO-RS to explain discrepancies in reaction rates between polar (e.g., water) and nonpolar media .
Q. What gaps exist in understanding the toxicokinetics of this compound, and how can they be addressed experimentally?
- Methodology :
- Absorption/Distribution Studies : Conduct in vivo rodent models with oral/dermal dosing. Measure plasma concentrations via LC-MS and assess placental transfer using ex vivo perfusion models .
- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites. Compare with structurally similar nitrophenols (e.g., 4-nitrophenol glucuronide) .
Q. How can crystallographic data resolve ambiguities in the hydrogen-bonding network of this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
